

The Solubility of Methyl Nonadecanoate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Nonadecanoate**

Cat. No.: **B1228766**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl **nonadecanoate**, the methyl ester of nonadecanoic acid, is a long-chain saturated fatty acid methyl ester (FAME). Its physicochemical properties, particularly its solubility in organic solvents, are of critical importance in a variety of applications, including its use as an internal standard in gas chromatography, in the formulation of pharmaceuticals and cosmetics, and in biofuel research.^{[1][2]} This technical guide provides a comprehensive overview of the solubility of methyl **nonadecanoate** in various organic solvents, presents available quantitative data, and details an experimental protocol for its determination.

General Solubility Characteristics

As a long-chain fatty acid ester, methyl **nonadecanoate** is a nonpolar molecule.^[1] Consequently, it exhibits poor solubility in polar solvents like water and is readily soluble in nonpolar organic solvents.^[1] The principle of "like dissolves like" is the primary determinant of its solubility behavior. Solvents with low polarity, such as hydrocarbons and ethers, are effective at solvating the long hydrocarbon chain of the molecule.

Quantitative Solubility Data

Precise quantitative solubility data for methyl **nonadecanoate** across a wide range of organic solvents and temperatures is not extensively available in published literature. However, data for

structurally similar long-chain fatty acid methyl esters, such as methyl palmitate (C16:0) and methyl stearate (C18:0), can provide valuable insights into the expected solubility of methyl **nonadecanoate** (C19:0). The solubility of these esters generally increases with temperature.

The following table summarizes available qualitative and semi-quantitative solubility data for methyl **nonadecanoate** and quantitative data for analogous compounds.

Solvent	Compound	Temperature (°C)	Solubility
Polar Solvents			
Water	Methyl Nonadecanoate	Ambient	Insoluble[1]
Polar Aprotic Solvents			
Dimethyl Sulfoxide (DMSO)	Methyl Nonadecanoate	Ambient	~10 mg/mL
Dimethylformamide (DMF)	Methyl Nonadecanoate	Ambient	~25 mg/mL
Acetone	Methyl Palmitate	Ambient	Soluble
Ethyl Acetate	Methyl Nonadecanoate	Ambient	Almost transparent
Protic Solvents			
Ethanol	Methyl Nonadecanoate	Ambient	~25 mg/mL
Methanol	Methyl Palmitate	Ambient	Soluble
Nonpolar Solvents			
Hexane	Methyl Nonadecanoate	Ambient	Likely soluble[1]
Benzene	Methyl Nonadecanoate	Ambient	Likely soluble[1]
Chloroform	Methyl Stearate	Ambient	Soluble[1]
Ether	Methyl Palmitate	Ambient	Soluble[3]

Experimental Protocol for Solubility Determination

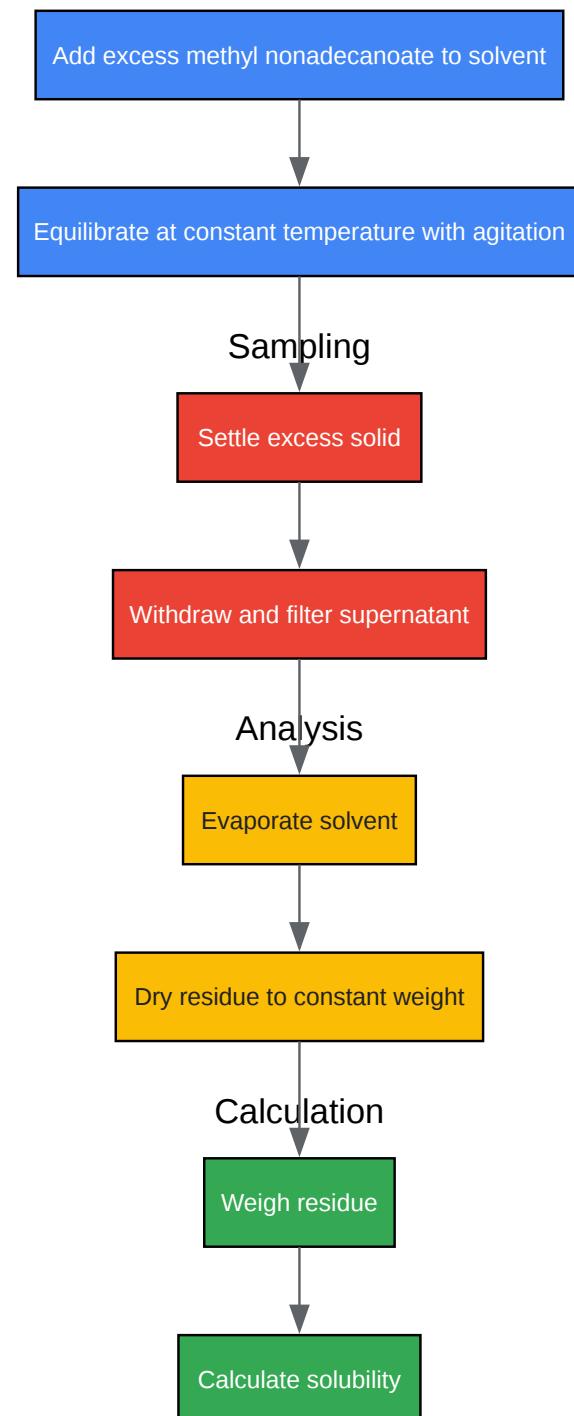
The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid compound like methyl **nonadecanoate** in an organic solvent.[4][5]

Materials

- Methyl **nonadecanoate** (high purity)
- Selected organic solvents (analytical grade)
- Analytical balance (± 0.0001 g)
- Temperature-controlled water bath or incubator
- Vials with screw caps
- Volumetric flasks
- Pipettes
- Syringe filters (solvent-compatible, e.g., PTFE)
- Oven

Procedure

- Preparation of Saturated Solution:
 - Add an excess amount of methyl **nonadecanoate** to a vial containing a known volume of the selected organic solvent.
 - Seal the vial tightly to prevent solvent evaporation.
 - Place the vial in a temperature-controlled water bath or incubator set to the desired temperature.
 - Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid confirms saturation.
- Sample Withdrawal and Filtration:
 - Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.


- Carefully withdraw a known volume of the supernatant using a pre-heated pipette to avoid precipitation.
- Filter the withdrawn sample through a syringe filter, also pre-heated to the experimental temperature, into a pre-weighed, dry volumetric flask.
- Gravimetric Analysis:
 - Record the exact volume of the filtered saturated solution.
 - Evaporate the solvent from the volumetric flask using a gentle stream of nitrogen or by placing it in a fume hood.
 - Once the majority of the solvent has evaporated, place the flask in an oven at a temperature below the boiling point of the solvent and the melting point of methyl **nonadecanoate** to dry the residue to a constant weight.
 - Cool the flask in a desiccator and weigh it on an analytical balance.
- Calculation of Solubility:
 - Calculate the mass of the dissolved methyl **nonadecanoate** by subtracting the initial weight of the empty flask from the final weight of the flask with the dried residue.
 - Express the solubility in desired units, such as grams per 100 g of solvent or moles per liter.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow of the gravimetric method for determining the solubility of methyl **nonadecanoate**.

Gravimetric Solubility Determination Workflow

Preparation

[Click to download full resolution via product page](#)

Caption: Workflow for determining solubility via the gravimetric method.

Factors Influencing Solubility

Several factors can influence the solubility of methyl **nonadecanoate** in organic solvents:

- Temperature: As indicated by the data for analogous compounds, the solubility of methyl **nonadecanoate** is expected to increase with increasing temperature.
- Solvent Polarity: Nonpolar solvents will more effectively dissolve methyl **nonadecanoate** than polar solvents.
- Purity of Solute and Solvent: Impurities in either the methyl **nonadecanoate** or the solvent can affect the measured solubility.

Conclusion

This technical guide has summarized the known solubility characteristics of methyl **nonadecanoate**, provided a table of qualitative and analogous quantitative data, and detailed a robust experimental protocol for its determination. While specific quantitative data for methyl **nonadecanoate** remains sparse, the information provided for similar long-chain fatty acid methyl esters offers a strong basis for solvent selection and experimental design. The detailed gravimetric method and workflow diagram provide a clear path for researchers to accurately determine the solubility of this compound in their specific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. CAS 112-39-0: Methyl palmitate | CymitQuimica [cymitquimica.com]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. pharmacyjournal.info [pharmacyjournal.info]

- To cite this document: BenchChem. [The Solubility of Methyl Nonadecanoate in Organic Solvents: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1228766#solubility-of-methyl-nonadecanoate-in-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com